molecular formula C11H20FNO B13323255 N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine

N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine

Cat. No.: B13323255
M. Wt: 201.28 g/mol
InChI Key: UYXCXNWIAFIUHQ-UHFFFAOYSA-N
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Description

N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine is a fluorinated amine compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine typically involves the reaction of 1-fluorocyclohexylmethylamine with oxirane (ethylene oxide) under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the oxirane ring and subsequent formation of the oxolan-3-amine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the cyclohexyl ring can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-fluorocyclopentyl)methyl]oxolan-3-amine
  • N-[(1-chlorocyclohexyl)methyl]oxolan-3-amine
  • N-[(1-bromocyclohexyl)methyl]oxolan-3-amine

Uniqueness

N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its non-fluorinated or differently halogenated analogs.

Properties

Molecular Formula

C11H20FNO

Molecular Weight

201.28 g/mol

IUPAC Name

N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine

InChI

InChI=1S/C11H20FNO/c12-11(5-2-1-3-6-11)9-13-10-4-7-14-8-10/h10,13H,1-9H2

InChI Key

UYXCXNWIAFIUHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNC2CCOC2)F

Origin of Product

United States

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